Methyl (acetyloxy)(bromo)acetate
Description
Positional Significance of Methyl (acetyloxy)(bromo)acetate as a Multifunctionalized Ester
This compound is a unique chemical entity characterized by the presence of three distinct functional groups—a methyl ester, a bromine atom, and an acetyloxy group—all attached to the same α-carbon. This geminal arrangement makes it a highly potent and multifunctionalized electrophile. The positional significance of this arrangement cannot be overstated, as it combines the reactivity profiles of two important classes of synthons into a single molecule.
The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, a characteristic feature of α-halo esters. Simultaneously, the acetyloxy group can also act as a leaving group, participate in elimination reactions, or influence the stereochemical outcome of reactions. The convergence of these functionalities on a single carbon atom suggests that this compound could serve as a precursor to highly unstable intermediates like carbenes or α-keto ester enolates, offering pathways to complex molecular scaffolds that are not readily accessible through simpler reagents. While its high reactivity likely makes it difficult to isolate, its potential as a transient intermediate in synthetic transformations is considerable.
Historical Development and Strategic Importance of α-Halogenated and α-Acetoxylated Esters as Synthons
The strategic importance of this compound can be understood by examining the historical and synthetic utility of its simpler monofunctionalized analogues: α-halogenated esters and α-acetoxylated esters.
α-Halogenated Esters: Compounds like methyl bromoacetate (B1195939) and ethyl bromoacetate are fundamental reagents in organic synthesis. nih.govwikipedia.org Historically, they have been employed as powerful alkylating agents for a wide variety of nucleophiles, including carbanions, amines, phenols, and thiols, to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org One of the most notable applications of α-halo esters is in the Reformatsky reaction, where they react with zinc metal to form a zinc enolate, which can then condense with aldehydes or ketones to produce β-hydroxy esters. organic-chemistry.org Another classic transformation is the Darzens reaction, where an α-halo ester reacts with a carbonyl compound in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester. mdpi.com These reactions have been staples in synthetic chemistry for over a century, demonstrating the enduring strategic importance of the α-halo ester motif.
α-Acetoxylated Esters: The introduction of an acetyloxy group at the α-position of an ester also provides unique synthetic advantages. These compounds are often prepared from the corresponding α-keto esters. They are valuable precursors for generating ester enolates through reductive deacetoxylation. Furthermore, the acetyloxy group can be displaced by various nucleophiles, providing a route to α-substituted esters. Research has shown that α-(acyloxy)alkyl radicals can be generated from related α-(acyloxy)alkyl halides, which can then participate in carbon-carbon bond-forming reactions. haz-map.com The development of methods to synthesize and utilize α-acetoxy esters has provided chemists with alternative strategies for the functionalization of the ester α-position.
The hypothetical reactivity of this compound is thus built upon the well-established and diverse chemical behaviors of these two foundational classes of synthetic building blocks.
Properties of this compound and Related Compounds
| Property | This compound | Methyl Bromoacetate |
| Molecular Formula | C₅H₇BrO₄ | C₃H₅BrO₂ |
| Molecular Weight | 211.01 g/mol | 152.97 g/mol |
| Appearance | Data not available | Colorless to straw-colored liquid nih.gov |
| Boiling Point | Data not available | 154 °C wikipedia.org |
| Density | Data not available | ~1.6 g/cm³ wikipedia.org |
| Key Features | Contains geminal bromo and acetyloxy groups, making it a highly reactive electrophile. | A versatile alkylating agent and lachrymator. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
137888-50-7 |
|---|---|
Molecular Formula |
C5H7BrO4 |
Molecular Weight |
211.01 g/mol |
IUPAC Name |
methyl 2-acetyloxy-2-bromoacetate |
InChI |
InChI=1S/C5H7BrO4/c1-3(7)10-4(6)5(8)9-2/h4H,1-2H3 |
InChI Key |
VQQRFEGNSGSXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(=O)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Pathways for Methyl Acetyloxy Bromo Acetate
Direct Synthesis of Methyl (acetyloxy)(bromo)acetate
Direct synthetic routes aim to construct the target molecule in a single key step from precursors that already contain the core carbon skeleton.
Esterification Reactions Incorporating Bromoacetic Acid Derivatives
A classical approach to ester synthesis is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. chemguide.co.ukorganic-chemistry.org In a hypothetical pathway, (acetyloxy)(bromo)acetic acid could be esterified with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.
The reaction proceeds by protonation of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. The removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester product. organic-chemistry.org
Reaction Scheme: (Acetyloxy)(bromo)acetic acid + Methanol ⇌ this compound + Water
While this method is straightforward, its viability is entirely dependent on the availability and stability of the (acetyloxy)(bromo)acetic acid precursor, which is not a common starting material.
Selective Bromination of α-Acetoxylated Esters
Another potential direct route involves the selective α-bromination of an acetoxylated ester, namely methyl acetoxyacetate. This pathway requires a reagent that can specifically replace the α-hydrogen with a bromine atom without cleaving the ester or acetoxy groups.
Typical reagents for the α-bromination of esters include N-Bromosuccinimide (NBS) under radical or acidic conditions. The reaction conditions, particularly the choice of solvent, can be critical. For instance, in the bromination of certain ketones, the presence of water can direct halogenation to a different position on the molecule. uni.edu Careful optimization would be necessary to prevent side reactions and ensure the selective formation of the desired product.
Acetylation of α-Bromo Esters, Including Methyl Bromoacetate (B1195939)
The most plausible and well-documented analogous pathway to this compound is through the nucleophilic substitution of the bromide in methyl bromoacetate with an acetate (B1210297) salt. Methyl bromoacetate is a potent alkylating agent due to the presence of the electron-withdrawing ester group, which activates the α-carbon towards nucleophilic attack. wikipedia.org
This reaction is a standard SN2 substitution where the acetate anion displaces the bromide leaving group. Common sources of the acetate nucleophile include sodium acetate or silver acetate. The reaction of alkyl bromides with silver acetate is known to produce the corresponding acetate ester. sarthaks.comdoubtnut.comyoutube.com A direct parallel is the synthesis of Methyl 2-Acetoxy-4-bromobutanoate, which is achieved by reacting Methyl 2,4-dibromobutanoate with sodium acetate. chemicalbook.com
Reaction Scheme: Methyl bromoacetate + Acetate Salt → this compound + Salt Byproduct
The table below outlines representative conditions for this type of transformation based on analogous reactions.
| Reactants | Reagent | Solvent | Conditions | Product | Reference |
| Methyl bromide | Silver acetate | Alcoholic | Heating | Methyl acetate | sarthaks.com |
| Ethyl bromide | Silver acetate | Alcoholic | Heating | Ethyl acetate | sarthaks.com |
| Methyl 2,4-dibromobutanoate | Sodium acetate | Not specified | Not specified | Methyl 2-acetoxy-4-bromobutanoate | chemicalbook.com |
Precursor Synthesis and Functional Group Interconversions
This section explores the synthesis of the necessary starting materials and the strategic challenges associated with introducing the required functional groups.
Preparative Routes to Key Intermediates, such as Methyl Bromoacetate
The viability of several synthetic routes hinges on the availability of methyl bromoacetate. This key intermediate can be prepared through several established methods. nih.govnist.govnoaa.gov
One common industrial method is the direct esterification of bromoacetic acid with methanol, typically catalyzed by a strong acid like sulfuric acid. chemicalbook.comgoogle.com Bromoacetic acid itself is synthesized by the bromination of acetic acid, often using a catalyst like red phosphorus in a reaction analogous to the Hell-Volhard-Zelinsky reaction. google.comorgsyn.org
Alternatively, methyl bromoacetate can be synthesized via the bromination of methyl acetate. ontosight.ai This involves reacting methyl acetate with bromine in the presence of a suitable catalyst.
The following table summarizes common synthetic preparations for methyl bromoacetate and its precursor.
| Product | Starting Materials | Reagents/Catalyst | Key Conditions | Reference |
| Bromoacetic acid | Acetic acid, Bromine | Red Phosphorus | Heating to 70 °C | google.com |
| Ethyl bromoacetate | Bromoacetic acid, Ethanol | Sulfuric Acid | Heating, dehydration | google.com |
| Methyl bromoacetate | Bromoacetic acid, Methanol | Sulfuric Acid | Reflux for 30 min | chemicalbook.com |
| Ethyl bromoacetate | Acetic acid, Bromine | Acetic anhydride, Pyridine | Heating, followed by esterification | google.com |
Strategies for Orthogonal Introduction of Acetoxy and Bromo Functionalities
The synthesis of a molecule with multiple reactive functional groups like this compound presents a significant challenge in controlling selectivity. An orthogonal strategy, where one functional group can be introduced or modified without affecting the other, is highly desirable.
The primary challenge lies in the similar nature of the functional groups involved. The bromide atom is an excellent leaving group in nucleophilic substitutions. The acetoxy group can also act as a leaving group, particularly under acidic or basic conditions that could promote hydrolysis.
A potential orthogonal approach might involve starting with a precursor containing two different functionalities that can be converted into the desired groups. For example, one could envision a molecule with a hydroxyl group and a different, less reactive halide. The hydroxyl group could be acetylated first, and then the halide could be converted to bromide in a subsequent step. However, the high reactivity of the final α-bromo ester structure makes any multi-step synthesis that generates this moiety early a complex endeavor. The most practical approach remains the direct conversion of the more stable and readily available precursor, methyl bromoacetate, via acetylation as described in section 2.1.3.
Stereoselective Synthesis and Chiral Resolution of this compound Derivatives
The creation of a chiral center bearing both a bromine atom and an acetyloxy group requires precise control over the reaction sequence. Methodologies for achieving this can be broadly categorized into the use of chiral auxiliaries to direct diastereoselective transformations and the application of asymmetric catalysis.
Application of Chiral Auxiliaries and Asymmetric Catalysis
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to an achiral substrate to direct subsequent stereoselective reactions. wikipedia.orgnumberanalytics.com For the synthesis of chiral derivatives of this compound, a plausible strategy involves the attachment of a chiral auxiliary to a precursor, such as glyoxylic acid, followed by a sequence of esterification, diastereoselective bromination, and acetylation.
Commonly employed chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgsigmaaldrich.com For instance, an N-acyl oxazolidinone can be synthesized and then subjected to α-bromination. The bulky substituent on the oxazolidinone directs the approach of the brominating agent, leading to a high diastereomeric excess of the α-bromo product. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched α-bromo acid, which can then be esterified and acetylated.
Table 1: Representative Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
| Evans Oxazolidinones | Aldol reactions, alkylations | Forms rigid metal chelates, providing excellent stereocontrol. |
| Pseudoephedrine | Alkylations | Forms a rigid amide enolate, directing alkylation from the less hindered face. |
| Camphorsultam | Diels-Alder reactions, alkylations | Highly crystalline derivatives often aid in purification and characterization. |
Asymmetric catalysis offers a more atom-economical approach by using a chiral catalyst to generate a chiral product from a prochiral substrate. acs.org For α-bromo esters, nickel-catalyzed asymmetric cross-coupling reactions of racemic α-bromo esters with organosilanes have been developed, providing access to α-aryl esters with good enantiomeric excess. While not a direct synthesis of this compound, this demonstrates the potential for catalytic methods to control the stereochemistry at an α-bromo-substituted carbon.
Organocatalysis also presents a promising avenue. The use of chiral amines, such as diarylprolinol silyl (B83357) ethers, has been shown to catalyze the asymmetric α-bromination of aldehydes and ketones with high enantioselectivity. nih.govrsc.org Adapting such a system for the α-bromination of a suitable precursor to this compound could provide a direct route to the chiral product.
Diastereoselective Approaches to Controllably Introduce Stereogenic Centers
When a molecule already contains a stereocenter, the introduction of a new one can be influenced by the existing chirality, a process known as diastereoselective synthesis. In the context of this compound derivatives, if a chiral alcohol is used for the esterification of an α-bromo-α-hydroxy acid precursor, the resulting diastereomeric esters can potentially be separated.
A key strategy for the diastereoselective functionalization of carbonyl compounds is the use of chiral enolates derived from chiral auxiliaries. researchgate.net For example, the enolate derived from an N-acyl Evans oxazolidinone can react with an electrophilic acetylating or brominating agent. The stereochemical outcome is dictated by the conformation of the enolate-metal complex, where the bulky group on the auxiliary shields one face of the enolate, leading to a highly diastereoselective reaction.
Table 2: Examples of Diastereoselective Reactions Relevant to α-Functionalized Ester Synthesis
| Reaction Type | Chiral Control Element | Typical Diastereomeric Ratio (d.r.) | Reference |
| Alkylation of N-propionyl oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | >98:2 | Not specified |
| Aldol reaction with a chiral auxiliary | Evans Oxazolidinone | High d.r. | researchgate.net |
| Asymmetric Diels-Alder reaction | cis-1-Arylsulfonamido-2-indanols | High endo-diastereoselectivity | Not specified |
While direct diastereoselective synthesis of this compound is not extensively documented, the principles established in related systems provide a clear roadmap. A potential route could involve the diastereoselective α-hydroxylation of a chiral ester enolate, followed by bromination and acetylation, where the resident chiral ester group directs the stereochemical course of the subsequent transformations.
Advanced Purification and Isolation Techniques for Complex α-Functionalized Esters
The purification of a polyfunctional molecule like this compound, which is polar and potentially chiral, requires advanced separation techniques beyond simple distillation or crystallization. The presence of multiple functional groups can lead to complex mixtures and challenging separations of stereoisomers.
For the separation of enantiomers, chiral high-performance liquid chromatography (HPLC) is a powerful tool. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic chiral polymers. The choice of CSP and mobile phase is crucial for achieving optimal separation.
Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for the purification of polar compounds that are poorly retained on traditional reversed-phase columns. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar solvent, like water. This allows for the retention and separation of polar analytes.
For the separation of diastereomers, standard chromatographic techniques such as flash column chromatography or preparative HPLC are often effective, as diastereomers have different physical properties. However, for closely related diastereomers, optimization of the stationary and mobile phases is critical.
Crystallization-induced dynamic resolution (CIDR) is an elegant technique that can be used for the separation of enantiomers. This process involves the racemization of the unwanted enantiomer in solution while the desired enantiomer selectively crystallizes. This allows for the theoretical conversion of a racemic mixture into a single enantiomer in high yield.
Mechanistic Investigations of Reactions Involving Methyl Acetyloxy Bromo Acetate
Mechanistic Studies of Radical Processes Initiated by the Bromo Substituent
The carbon-bromine bond in methyl (acetyloxy)(bromo)acetate can undergo homolytic cleavage under thermal or photochemical conditions, or through interaction with a single-electron donor, to generate a carbon-centered radical. This radical intermediate can then participate in a variety of transformations.
Single-Electron Transfer (SET) Pathways in Transition Metal Catalysis
Transition metal complexes can initiate radical reactions of α-halo esters via single-electron transfer (SET). In this process, a low-valent transition metal donates an electron to the substrate, leading to the formation of a radical anion which then fragments to release the bromide ion and generate a carbon-centered radical.
A general representation of this process is as follows:
Initiation: M(n) + Br-CH(OAc)-CO₂Me → [Br-CH(OAc)-CO₂Me]•⁻ + M(n+1)
Fragmentation: [Br-CH(OAc)-CO₂Me]•⁻ → •CH(OAc)-CO₂Me + Br⁻
The resulting α-acetoxycarbonyl radical is a key intermediate that can undergo various reactions, such as addition to alkenes or alkynes, or coupling with other radical species. The nature of the transition metal, its ligands, and the reaction conditions play a crucial role in determining the efficiency and selectivity of these processes.
Role of Bromo Radical Intermediates in Chain Propagation and Termination
Once generated, the α-acetoxycarbonyl radical can participate in chain propagation steps. For instance, in a radical polymerization reaction, this radical can add to a monomer unit, generating a new radical species that can continue the chain.
Propagation: •CH(OAc)-CO₂Me + Monomer → [Radical Adduct]•
Termination of the radical chain can occur through several pathways, including radical-radical coupling or disproportionation.
Termination (Coupling): 2 •CH(OAc)-CO₂Me → MeO₂C-(OAc)CH-CH(OAc)-CO₂Me
Termination (Disproportionation): 2 •CH(OAc)-CO₂Me → CH₂(OAc)-CO₂Me + C(OAc)=C(OH)OMe
Elucidation of Nucleophilic Substitution Reaction Mechanisms at the α-Carbon
The α-carbon of this compound is electrophilic due to the presence of the electron-withdrawing bromine and ester groups, making it susceptible to nucleophilic attack. The mechanism of this substitution can proceed via either an Sₙ1 or Sₙ2 pathway, or a continuum between them, depending on various factors.
Electronic and Steric Influence of the Acetoxy Group on Sₙ1/Sₙ2 Reactivity
The acetoxy group at the α-position exerts significant electronic and steric effects on the reactivity of the substrate in nucleophilic substitution reactions.
Electronic Effect: The electron-withdrawing nature of the acetoxy group via the inductive effect destabilizes the developing positive charge in a potential carbocation intermediate, thus disfavoring an Sₙ1 mechanism. Conversely, this inductive effect makes the α-carbon more electrophilic, which can enhance the rate of an Sₙ2 reaction.
Steric Effect: The acetoxy group is sterically more demanding than a hydrogen atom. This increased steric hindrance around the α-carbon can impede the backside attack required for an Sₙ2 reaction, potentially slowing it down compared to less substituted haloalkanes.
The interplay of these opposing effects determines the dominant reaction pathway.
| Factor | Influence on Sₙ1 | Influence on Sₙ2 |
| Electronic Effect of Acetoxy Group | Destabilizes carbocation, disfavors Sₙ1 | Increases electrophilicity of α-carbon, favors Sₙ2 |
| Steric Effect of Acetoxy Group | Minimal direct effect on carbocation formation | Hinders backside attack, disfavors Sₙ2 |
Impact of Solvent Polarity and Lewis Acid Catalysis on Reaction Pathways
The choice of solvent and the presence of catalysts can profoundly influence the mechanism of nucleophilic substitution.
Solvent Polarity: Polar protic solvents can solvate both the departing bromide anion and a potential carbocation intermediate, thereby favoring an Sₙ1 pathway. Polar aprotic solvents, while still able to solvate cations, are less effective at solvating anions, which can favor the Sₙ2 mechanism where charge is more dispersed in the transition state.
| Solvent Type | Effect on Sₙ1 | Effect on Sₙ2 |
| Polar Protic (e.g., water, ethanol) | Stabilizes carbocation and leaving group, promotes Sₙ1 | Can solvate nucleophile, potentially slowing Sₙ2 |
| Polar Aprotic (e.g., acetone, DMF) | Less effective at stabilizing carbocation | Favored due to less solvation of nucleophile |
| Nonpolar (e.g., hexane, toluene) | Disfavors ionization, hinders Sₙ1 | Generally slow due to poor solubility of nucleophiles |
Lewis Acid Catalysis: A Lewis acid can coordinate to the bromine atom, making it a better leaving group and promoting ionization. This assistance can facilitate an Sₙ1-like pathway, even in less polar solvents. Alternatively, coordination of the Lewis acid to the carbonyl oxygen of the ester or acetoxy group can increase the electrophilicity of the α-carbon, potentially accelerating an Sₙ2 reaction. The specific outcome depends on the nature of the Lewis acid, the nucleophile, and the substrate.
Mechanistic Insights into Carbonyl Group Reactivity and Transformations
The ester carbonyl group in this compound can also undergo various transformations, typically involving nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of a leaving group.
The reactivity of the carbonyl group is influenced by the substituents attached to it. The presence of the α-bromo and α-acetyloxy groups can affect the electrophilicity of the carbonyl carbon through inductive effects.
Common transformations of the ester group include hydrolysis, transesterification, and amidation. For instance, under basic hydrolysis conditions, a hydroxide (B78521) ion acts as the nucleophile:
Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination of Leaving Group: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion is eliminated as the leaving group.
Proton Transfer: The methoxide ion deprotonates the newly formed carboxylic acid to give the carboxylate and methanol (B129727).
The acetoxy group can also be susceptible to hydrolysis or other nucleophilic attacks, particularly under harsh reaction conditions, leading to a more complex product mixture.
Kinetic and Thermodynamic Analysis of Reaction Energetics and Transition States
The kinetic and thermodynamic analysis of a reaction provides crucial insights into its rate, feasibility, and the energy landscape it traverses. For a compound like this compound, this analysis would focus on identifying the transition states—the highest energy points on a reaction coordinate—and determining the activation parameters.
Kinetic Analysis: Kinetic studies involve measuring reaction rates under various conditions (e.g., temperature, concentration, solvent) to determine the rate law and rate constants. For instance, in reactions involving similar bromo-esters like ethyl bromoacetate (B1195939), second-order kinetics are often observed. ias.ac.in The rate constant (k) can be used in the Arrhenius equation to calculate the activation energy (Ea), which is the minimum energy required for a reaction to occur.
Thermodynamic Analysis: Thermodynamic parameters such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) are derived from the temperature dependence of the rate constant. nih.gov
ΔH‡ (Enthalpy of Activation): Represents the heat change in forming the transition state from the reactants.
ΔS‡ (Entropy of Activation): Indicates the change in disorder when moving from reactants to the transition state. A negative value suggests a more ordered transition state, which is common in bimolecular reactions. nih.gov
Table 1: Illustrative Activation Parameters for a Related Bromo-Ester Reaction This table shows activation parameters for the reaction of ethyl bromoacetate with various substituted phenoxyacetate (B1228835) ions, demonstrating the type of data generated in such analyses. ias.ac.in
| Substituent (X) in X-C₆H₄-O-CH₂-COO⁻ | Ea (kJ/mol) | ΔH‡ (kJ/mol) at 308K | -ΔS‡ (J/mol·K) at 308K | ΔG‡ (kJ/mol) at 308K |
| p-OCH₃ | 59.8 | 57.2 | 114.2 | 92.5 |
| p-CH₃ | 61.5 | 58.9 | 109.2 | 92.5 |
| H | 63.2 | 60.6 | 105.4 | 93.3 |
| p-Cl | 66.1 | 63.6 | 98.7 | 94.1 |
| m-Cl | 67.4 | 64.8 | 95.8 | 94.6 |
| p-Br | 66.5 | 64.0 | 97.9 | 94.1 |
Data adapted from studies on ethyl bromoacetate for illustrative purposes. ias.ac.in
Computational Chemistry Approaches to Mechanistic Elucidation
Computational chemistry is an indispensable tool for exploring reaction mechanisms, especially for compounds that are difficult to study experimentally. These methods provide detailed information about molecular structures, energies, and properties.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to map the potential energy surface (PES) of a reaction, which provides a comprehensive picture of the energy changes as reactants are converted into products.
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. DFT methods, such as B3LYP, are used to optimize the geometries of these species and calculate their vibrational frequencies to confirm their nature (i.e., minima or saddle points on the PES). isasbharat.in For example, DFT studies on the hydrolysis of methyl acetate (B1210297) have been used to investigate the reaction mechanism and confirm that the process is endothermic. isasbharat.in Such an approach for this compound would identify the lowest energy pathway and characterize the key transition states involved in its reactions.
Ab Initio Methods: Ab initio (from first principles) methods solve the Schrödinger equation without using experimental data for parameterization. aps.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide highly accurate results for electronic structure, geometries, and energies. researchgate.netnist.gov These methods are computationally intensive but are considered the gold standard for small to medium-sized molecules. They would be used to refine the energies of stationary points on the PES calculated by DFT and to obtain highly accurate predictions of reactivity for this compound.
Semi-Empirical Methods: Semi-empirical methods, such as AM1, PM3, and PM5, are based on Hartree-Fock theory but use parameters derived from experimental data to simplify calculations. mpg.denih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems or longer timescale simulations. nih.gov While less accurate, they are valuable for initial explorations of reaction mechanisms and for predicting trends in reactivity across a series of related compounds. mpg.denih.gov For instance, the PM5 method has been used to calculate the heat of formation for bromoacetyl-substituted derivatives of bile acids. nih.gov
Table 2: Comparison of Computational Methodologies
| Method | Basis | Computational Cost | Typical Application |
| Semi-Empirical (e.g., PM5) | Minimal basis set, parameterized integrals | Low | Large molecules, initial screening |
| DFT (e.g., B3LYP) | Electron density, various basis sets | Medium | Geometry optimization, PES mapping |
| Ab Initio (e.g., MP2, CCSD(T)) | Wavefunction, various basis sets | High to Very High | High-accuracy energy calculations |
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is invaluable for understanding the dynamic behavior of reactive intermediates and the explicit role of solvent molecules in a reaction.
By simulating the trajectory of a reactive system, MD can reveal how solvent molecules arrange around the reactants and the transition state, potentially stabilizing or destabilizing them. accustandard.com This is crucial as solvent effects can significantly alter reaction rates and even change the mechanism. For example, MD simulations have been used to study how different solvents can reshape the conformational energetics of an extractant molecule, thereby influencing its binding affinity. accustandard.com For this compound, MD simulations could provide atomistic insight into how water or other solvent molecules participate in its hydrolysis or other substitution reactions, clarifying the role of solvation shells around the reactive centers.
Applications of Methyl Acetyloxy Bromo Acetate in Advanced Organic Synthesis
Utility as an Alkylating Agent in Carbon-Carbon Bond Formation
The primary reactivity of methyl (acetyloxy)(bromo)acetate and related α-halo esters is as an alkylating agent. The electron-withdrawing nature of the ester and acyloxy groups enhances the electrophilicity of the carbon atom bearing the bromine, making it highly susceptible to nucleophilic attack.
Employment in Enolate Alkylation and Related Transformations
One of the most fundamental applications of α-bromo esters is the alkylation of enolates, a powerful method for forming new carbon-carbon bonds. pressbooks.pub This process involves the deprotonation of a carbonyl compound, such as a ketone or ester, at the α-position to generate a nucleophilic enolate ion. fiveable.me This enolate then attacks the α-bromo ester in a classic SN2 reaction, displacing the bromide and appending the acetate (B1210297) moiety to the carbonyl compound. lumenlearning.com
The success of these reactions often hinges on the choice of base and reaction conditions. To prevent side reactions and ensure complete enolate formation, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are frequently employed. lumenlearning.com Weaker bases, such as alkoxides, can also be used, particularly for substrates with highly acidic α-hydrogens like β-keto esters or malonic esters. pressbooks.pub The acetoacetic ester synthesis, for instance, utilizes the alkylation of the ethyl acetoacetate (B1235776) enolate, followed by hydrolysis and decarboxylation, to produce substituted methyl ketones. pressbooks.pubfiveable.me
| Substrate | Base | Alkylating Agent | Product Type | Reference |
|---|---|---|---|---|
| Cyclohexanone | LDA | Methyl bromoacetate (B1195939) | α-Alkyl Cyclohexanone | lumenlearning.comlibretexts.org |
| Ethyl Acetoacetate | Sodium Ethoxide | Ethyl bromoacetate | γ-Keto Ester | pressbooks.pubfiveable.me |
| Diethyl Malonate | Sodium Ethoxide | Ethyl bromoacetate | Substituted Malonic Ester | pressbooks.pubfiveable.me |
| 2-Methylcyclohexanone | LDA | Methyl iodide | α,α'-Dialkyl Cyclohexanone (mixture) | libretexts.org |
Strategies for C-H Functionalization Processes
Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds to streamline synthesis. Palladium-catalyzed reactions have been at the forefront of this field, enabling the formation of C-C bonds without the need for pre-functionalized starting materials. snnu.edu.cnrsc.org These reactions often employ a directing group, a moiety within the substrate that coordinates to the metal catalyst and guides it to a specific C-H bond, typically at the ortho or, more recently, the meta position. rsc.orgresearchgate.netrsc.org
Involvement in Cycloaddition and Cyclopropanation Reactions
The strained three-membered ring of cyclopropanes is a valuable motif in pharmaceuticals and natural products. nih.gov Reagents like this compound serve as precursors for the construction of these rings.
Stereoselective Cyclopropanation of Electron-Deficient Olefins
Methyl bromoacetate is a known reagent in the synthesis of cyclopropanes. libretexts.org One powerful strategy for the stereoselective synthesis of cyclopropanes involves the reaction of α-bromo esters with electron-deficient olefins, such as α,β-unsaturated esters, ketones, or nitroalkenes. nih.govrsc.org
The reaction mechanism is often a tandem Michael addition-intramolecular substitution sequence. A base deprotonates the α-carbon of the bromoacetate, forming a nucleophilic enolate. This enolate then undergoes a conjugate addition (Michael addition) to the electron-deficient alkene. nih.govnih.gov The resulting intermediate, now containing both the nucleophile and a leaving group (bromide), undergoes a subsequent intramolecular SN2 reaction to close the three-membered ring. The stereochemistry of the final cyclopropane (B1198618) is often controlled by the diastereoselectivity of the initial Michael addition step. youtube.com
| Alkene Type | Reagent | Typical Base/Catalyst | Key Transformation | Stereochemical Aspect | Reference |
|---|---|---|---|---|---|
| Nitroolefins | β-Keto Esters | Nickel diamine catalyst | Asymmetric Michael Addition | Crystallization-induced diastereomer transformation | nih.gov |
| Methyl Vinyl Ketone | 3-Aryl-Substituted Oxindoles | Bifunctional Organocatalyst | Enantioselective Conjugate Addition | Creation of a quaternary center with high enantioselectivity | nih.gov |
| Methyl Propiolate | Azlactones | P-spiro chiral iminophosphorane | Geometrically Divergent Michael Addition | Catalyst control over Z- or E-product geometry | rsc.org |
| Electron-Deficient Alkenes | Aryldiazoacetates | Rhodium2(S-TCPTAD)4 | Enantioselective Cyclopropanation | High asymmetric induction (up to 98% ee) | rsc.org |
Application in Modern Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. illinois.edu The carbon-bromine bond in this compound makes it a suitable electrophilic partner in these transformations.
Palladium-Catalyzed Cross-Coupling Reactions with Organometallic Reagents
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org While typically applied to aryl and vinyl halides, the scope has expanded to include certain alkyl halides. organic-chemistry.org
The catalytic cycle for the coupling of an α-bromo ester proceeds via three key steps: libretexts.orgscribd.com
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of the bromoacetate to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species. organic-chemistry.org
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the desired C-C bond and regenerating the palladium(0) catalyst, allowing the cycle to continue. youtube.com
This methodology allows for the direct formation of α-aryl or α-vinyl esters, which are valuable synthetic intermediates.
| Electrophile | Organometallic Reagent | Pd Catalyst / Ligand | Base | Product Type | Reference |
|---|---|---|---|---|---|
| Aryl Halide | Arylboronic Acid | Pd(PPh3)4 | Na2CO3 | Biaryl | wikipedia.org |
| Alkenyl Bromide | Potassium Alkyltrifluoroborate | PdCl2(dppf) | Cs2CO3 | Substituted Alkene | organic-chemistry.org |
| Alkyl Bromide | Alkylboronic Acid | - | - | Alkyl-Alkyl Coupled Product | organic-chemistry.org |
| Aryl Halide | Aryl(dimethyl)silanol | Pd(OAc)2 | CsOH·H2O | Biaryl | illinois.edu |
Integration into Photoredox Catalytic Systems for Functionalization
The integration of bromoacetates into photoredox catalytic systems represents a modern approach to chemical functionalization. While direct evidence for this compound in this context is not prevalent, the principles can be understood through related methodologies. Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, generating reactive intermediates under mild conditions. For instance, a general method for the bromination of phenols and alkenes has been developed using visible-light-induced photoredox catalysis, where bromine is generated in situ from the oxidation of a bromide source.
In a broader context, photoredox catalysis facilitates reactions like the 1,4-conjugate addition of N-substituted acetic acids to electron-deficient olefins through decarboxylative C-C bond formation. This process, enabled by visible light irradiation, allows for the synthesis of biologically relevant heterocyclic structures that are otherwise difficult to access. The application of such systems highlights the potential for activating simple molecules for complex transformations.
| Catalyst System | Reactant Type | Transformation | Conditions | Reference |
| Ru(bpy)₃²⁺ | Phenols, Alkenes | Bromination | Visible Light | |
| Not Specified | N-substituted acetic acids | 1,4-Conjugate Addition | Visible Light |
Synthesis of Complex Molecular Architectures and Specialized Derivatives
Building Blocks for Pharmaceutical and Agrochemical Intermediates
Methyl bromoacetate is a versatile and crucial building block in the synthesis of intermediates for the pharmaceutical and agrochemical industries. Its utility stems from its ability to act as an alkylating agent, introducing a carbomethoxy-methyl group into various molecular scaffolds. This reactivity is fundamental in constructing more complex molecules.
In the pharmaceutical sector, methyl bromoacetate is employed in the synthesis of a range of drugs, including vitamins. It is a key reagent in the production of coumarins and cis-cyclopropanes, which are significant structural motifs in medicinal chemistry. The compound's role extends to the formulation of pesticides, herbicides, and insecticides within the agrochemical industry, underscoring its economic and industrial importance. The synthesis of these agrochemicals often relies on the fundamental reactions of organic synthesis, where bromoacetate derivatives serve as key intermediates.
| Industry | Application of Methyl Bromoacetate | Resulting Products/Motifs | References |
| Pharmaceutical | Alkylating agent, Intermediate | Vitamins, Coumarins, cis-Cyclopropanes | |
| Agrochemical | Intermediate in synthesis | Herbicides, Pesticides, Insecticides |
Preparation of Diverse Heterocyclic and Carbocyclic Scaffolds
The reactivity of methyl bromoacetate makes it a valuable tool for constructing a variety of cyclic structures, which are core components of many biologically active molecules.
Heterocyclic Scaffolds: The synthesis of heterocyclic compounds is a major application of methyl bromoacetate. It has been used in the preparation of coumarins. Furthermore, modern synthetic methods are continuously being developed for creating diverse heterocyclic systems. For example, a microwave-assisted protocol for the α-arylation of diethyl malonate has been developed, and the resulting products are key intermediates for synthesizing a variety of aza-heterocycles, including benzodiazepines and isoquinolines. While not a direct use of methyl bromoacetate, this illustrates the importance of related functionalized building blocks in heterocyclic synthesis. Similarly, vinylic MIDA boronates have been used as building blocks for the synthesis of pyrrole-containing bicyclic systems.
Carbocyclic Scaffolds: In the realm of carbocyclic chemistry, methyl bromoacetate is noted for its use in the synthesis of cis-cyclopropanes. The construction of these strained ring systems is a testament to the compound's utility in forming C-C bonds for cyclic architectures. An example of the synthesis of a functionalized carbocycle is the preparation of Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, a complex cyclopentane (B165970) derivative.
| Scaffold Type | Specific Example | Reagent | Reference |
| Heterocyclic | Coumarins | Methyl bromoacetate | |
| Carbocyclic | cis-Cyclopropanes | Methyl bromoacetate | |
| Carbocyclic | Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate | Methyl 1-cyclopentene-1-carboxylate |
Derivatization of Natural Products and Structurally Related Analogs
The selective modification of natural products is a crucial process for studying their biological activity and developing new therapeutic agents. The functional groups present in natural products, such as alcohols and dienes, offer sites for derivatization.
While direct examples of using this compound for this purpose are scarce, the principles of natural product derivatization often involve reagents that can react selectively with specific functional groups. For instance, site-selective acylation of alcohol-containing natural products can be achieved using peptide-based catalysts to direct the reaction to a specific hydroxyl group. Another approach involves the derivatization of diene-containing natural products through hetero-Diels-Alder reactions with nitroso derivatives, which are highly chemoselective for dienes.
The synthesis of analogs of natural products is also a key area of research. Bromoethyl acetate, a related compound, is described as an important organic synthesis raw material. The synthesis of complex molecules often involves multi-step processes where intermediates are carefully chosen to build up the final structure. The synthesis of a bromo- and methylsulfinyl-substituted benzofuran (B130515) derivative, Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate, from the corresponding methylsulfanyl precursor through oxidation illustrates a method for creating structurally complex analogs.
| Derivatization Strategy | Target Functional Group | Reagents/Catalysts | Natural Product Class | Reference |
| Site-Selective Acylation | Alcohols | Peptide catalysts, Ac₂O | Polyols (e.g., Macrolides) | |
| Hetero-Diels-Alder | Dienes | Nitroso derivatives | Diene-containing products | |
| Oxidation | Sulfide | 3-Chloroperoxybenzoic acid | Benzofuran derivatives |
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
No experimental or computational NMR data for Methyl (acetyloxy)(bromo)acetate could be located.
High-Field ¹H and ¹³C NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities
Specific chemical shifts, coupling constants, and multiplicities for the protons and carbons in this compound are not available in published literature.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Spatial Relationships
There are no publicly available 2D NMR spectra (HSQC, HMBC, COSY, NOESY) to determine the connectivity and spatial relationships within the this compound molecule.
Computational Prediction of NMR Parameters for Structural Validation
No studies detailing the computational prediction of NMR parameters for the structural validation of this compound were found.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
No mass spectrometry data for this compound is available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
The exact mass and elemental composition of this compound as determined by HRMS are not documented.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Isomer Differentiation
There are no available MS/MS spectra to elucidate the fragmentation pathways or to differentiate potential isomers of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. For this compound, the spectra are expected to be complex due to the presence of multiple functional groups, including two distinct carbonyl groups (one ester, one acetate), two ester C-O bonds, and a C-Br bond.
The analysis of α-haloketones and esters provides a basis for predicting the key spectral features. nih.gov The presence of an electronegative halogen atom on the α-carbon (the carbon adjacent to a carbonyl group) is known to shift the carbonyl (C=O) stretching frequency to a higher wavenumber due to the inductive effect. uobabylon.edu.iqlibretexts.org Therefore, the carbonyl group of the bromoacetate (B1195939) moiety is expected to absorb at a higher frequency than a typical saturated ester. uobabylon.edu.iq
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the C-O stretching vibrations. spectroscopyonline.com Esters typically exhibit at least one strong, broad absorption in the 1300 to 1000 cm⁻¹ region corresponding to C-O stretching. uobabylon.edu.iq
The key vibrational modes for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester C=O (Bromoacetate) | Stretching | 1750 - 1770 | Strong |
| Ester C=O (Acetate) | Stretching | 1735 - 1750 | Strong |
| C-O (Ester, acid side) | Asymmetric Stretching | 1200 - 1250 | Strong, Broad |
| C-O (Ester, alcohol side) | Asymmetric Stretching | 1000 - 1150 | Strong, Broad |
| C-Br | Stretching | 550 - 730 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
This table presents predicted data based on established vibrational frequencies for related functional groups. uobabylon.edu.iqlibretexts.orgspectroscopyonline.comyoutube.com
Raman spectroscopy, which relies on changes in polarizability, would complement the IR data. The C=O and C-Br bonds are expected to produce notable Raman signals. Conformational studies on similar α-halocarbonyl compounds have utilized both IR and Raman spectroscopy to investigate rotational isomerism, which could also be a feature of this compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. In this compound, the primary chromophores are the two carbonyl (C=O) groups.
The electronic transitions in molecules containing carbonyl groups typically involve the promotion of an electron from a non-bonding orbital (n) or a pi (π) orbital to an anti-bonding pi orbital (π*). libretexts.orgfiveable.me
n → π* Transitions : These transitions involve exciting a non-bonding electron from the oxygen atom of the carbonyl group to the empty π* orbital. They are characteristically weak (low molar absorptivity) and occur at longer wavelengths, typically in the 270-300 nm range for simple ketones and esters.
π → π* Transitions : These transitions involve promoting an electron from the π bonding orbital of the C=O double bond to the π* anti-bonding orbital. These are much stronger (high molar absorptivity) and occur at shorter wavelengths, usually below 200 nm for unconjugated carbonyls. libretexts.org
For this compound, two weak n → π* absorption bands are anticipated, one for each of the non-equivalent carbonyl groups. The presence of the α-bromo substituent can cause a slight shift in the absorption maximum (a bathochromic or red shift to a longer wavelength) compared to a non-halogenated analogue. fiveable.me Due to the lack of extended conjugation in the molecule, significant absorption in the visible region of the spectrum is not expected, and the compound is predicted to be colorless.
| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| n → π | C=O (Bromoacetate) | ~270 - 300 | Low |
| n → π | C=O (Acetate) | ~270 - 300 | Low |
| π → π* | C=O (both) | < 200 | High |
This table presents predicted data based on established principles of electronic spectroscopy for carbonyl compounds. libretexts.orgfiveable.me
Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. It is highly suitable for monitoring the synthesis of this compound and profiling the product mixture for impurities and byproducts. analytice.comuin-alauddin.ac.id
In the GC component, a capillary column, often with a nonpolar or medium-polarity stationary phase, would be used to separate the target compound from starting materials, solvents, and any side-products. The retention time serves as a key identifier for the compound under specific chromatographic conditions.
The MS component fragments the eluted molecules via electron ionization, producing a unique mass spectrum. whitman.edu For this compound (molecular weight: 197.00 g/mol for ⁷⁹Br, 199.00 g/mol for ⁸¹Br), the mass spectrum is expected to show a characteristic molecular ion peak (M⁺) cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity at m/z 196 and 198 (assuming the molecular ion loses a proton, or based on the fragmentation pattern). nist.gov
The fragmentation pattern provides structural information. Key fragment ions are predicted to arise from cleavage at the ester linkages and loss of stable groups.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Notes |
| 196 / 198 | 198 / 200 | [C₅H₇BrO₄]⁺ | Molecular Ion (M⁺) |
| 153 / 155 | 155 / 157 | [C₃H₄BrO₂]⁺ | Loss of ·CH₃CO |
| 137 / 139 | 139 / 141 | [C₂H₂BrO₂]⁺ | Loss of ·OCH₃ and CO |
| 117 | 117 | [C₅H₇O₄]⁺ | Loss of ·Br |
| 77 | 77 | [CH₃CO-O-CH₂]⁺ | Cleavage of C-Br bond |
| 59 | 59 | [COOCH₃]⁺ | Methoxycarbonyl fragment |
| 43 | 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |
This table presents predicted data based on established fragmentation patterns for esters and halogenated compounds. whitman.eduyoutube.comlibretexts.org
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds that may be non-volatile or thermally unstable, making it a suitable alternative or complementary method to GC. chromatographyonline.com For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach for purity assessment and quantitative analysis. sielc.com
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, would be employed. rsc.org Separation is achieved by eluting the sample with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the efficient elution of the target compound and any potential impurities with differing polarities. researchgate.net
Detection is commonly performed using a UV detector. Since this compound possesses carbonyl chromophores, it will absorb UV light at short wavelengths (e.g., 210-220 nm), allowing for sensitive detection. vub.ac.be
This HPLC method would be invaluable for:
Purity Assessment : Quantifying the purity of a synthesized batch by measuring the area of the product peak relative to the total area of all peaks in the chromatogram.
Quantitative Analysis : Determining the precise concentration of the compound in a solution by comparing its peak area to a calibration curve constructed from standards of known concentration.
Separation of Isomers : While this compound does not have stereoisomers, HPLC is a powerful tool for separating structural isomers that might form during related syntheses. Specialized columns, such as those with phenyl-hexyl phases, can offer different selectivities based on π-π interactions, which can be beneficial for separating halogenated aromatic compounds or other complex mixtures. chromforum.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
